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  • Product: 1,5-Naphthyridine-4-carbonitrile
  • CAS: 1142927-38-5

Core Science & Biosynthesis

Foundational

1,5-Naphthyridine-4-carbonitrile: A Comprehensive Technical Guide on Chemical Properties, Structural Dynamics, and Applications in Drug Discovery

Executive Summary In the dynamic landscape of modern medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount for developing highly selective therapeutic agents. 1,5-Naphthyridine-4-carbonitril...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the dynamic landscape of modern medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount for developing highly selective therapeutic agents. 1,5-Naphthyridine-4-carbonitrile has emerged as a critical building block and active pharmaceutical ingredient (API) intermediate. Characterized by its fused bicyclic diazanaphthalene core and an electron-withdrawing cyano group, this compound offers unique physicochemical properties that are highly sought after in targeted drug discovery—most notably in the design of kinase inhibitors[1].

This technical whitepaper provides an in-depth analysis of the chemical properties, mechanistic utility, and validated synthetic protocols for 1,5-naphthyridine-4-carbonitrile, designed to empower researchers and process chemists in their development pipelines.

Chemical Structure & Physicochemical Properties

The 1,5-naphthyridine scaffold consists of two fused pyridine rings. The introduction of a carbonitrile group at the C4 position significantly alters the electron density of the aromatic system. This modification not only provides a versatile synthetic handle for downstream functionalization (e.g., conversion to amides, tetrazoles, or carboxylic acids) but also enhances the molecule's metabolic stability by blocking oxidative hotspots.

Quantitative Data Summary
PropertyValue
Chemical Name 1,5-Naphthyridine-4-carbonitrile
CAS Registry Number 1142927-38-5[2]
Molecular Formula C₉H₅N₃
Molecular Weight 155.16 g/mol
Core Scaffold 1,5-Diazanaphthalene
Key Functional Group Nitrile (-C≡N) at C4 position
Predicted Reactivity Susceptible to nucleophilic attack at C4; acts as a strong hydrogen bond acceptor

Mechanisms of Action in Drug Discovery: The ALK5 Inhibition Paradigm

The 1,5-naphthyridine core is highly privileged in the realm of kinase inhibition. A primary application of 1,5-naphthyridine derivatives is the potent and selective inhibition of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5)[1].

The Causality of Scaffold Selection

When designing ATP-competitive kinase inhibitors, the molecule must perfectly occupy the ATP-binding pocket. The 1,5-naphthyridine scaffold is strategically chosen over simpler quinoline or pyridine cores for the following reasons:

  • Hinge Region Binding: The two nitrogen atoms in the 1,5-naphthyridine core act as bidentate hydrogen bond acceptors. They form critical interactions with the backbone amides of the kinase hinge region (specifically Ser-280 in ALK5)[3].

  • Enhanced Selectivity: The specific dipole moment and electron distribution of the 1,5-naphthyridine ring prevent it from binding to off-target kinases, such as p38 MAP kinase, which is a common liability in early-stage kinase inhibitors[4].

ALK5_Pathway TGFB TGF-β Ligand TGFBR2 TGF-β Type II Receptor TGFB->TGFBR2 Binds ALK5 ALK5 (TGF-β Type I Receptor) TGFBR2->ALK5 Recruits SMAD23 SMAD2/3 Phosphorylation ALK5->SMAD23 Kinase Activity SMAD4 SMAD4 Complex Formation SMAD23->SMAD4 Binds NUCLEUS Nuclear Translocation & Gene Transcription SMAD4->NUCLEUS Translocates INHIBITOR 1,5-Naphthyridine Derivative (ATP-Competitive Inhibitor) INHIBITOR->ALK5 Blocks Autophosphorylation

TGF-β/ALK5 signaling pathway and targeted inhibition by 1,5-naphthyridine derivatives.

Synthetic Methodologies: Palladium-Catalyzed Cyanation

Historically, the synthesis of heteroaromatic nitriles relied on the Rosenmund-von Braun reaction, which requires stoichiometric amounts of toxic Copper(I) cyanide (CuCN) and extremely high temperatures (>150 °C). These harsh conditions often lead to the degradation of sensitive nitrogen-rich heterocycles.

To ensure high yield and maintain the structural integrity of the 1,5-naphthyridine core, modern process chemistry utilizes Palladium-Catalyzed Cross-Coupling [5].

Validated Experimental Protocol: Synthesis of 1,5-Naphthyridine-4-carbonitrile

Objective: Synthesize 1,5-naphthyridine-4-carbonitrile from 4-chloro-1,5-naphthyridine via a scalable, self-validating catalytic workflow.

Reagents Required:

  • 4-chloro-1,5-naphthyridine (3.04 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (10 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene [DPPF] (20 mol%)

  • Zinc cyanide [Zn(CN)₂] (6.08 mmol)

  • N,N-Dimethylacetamide [DMA] (1 mL)

Step-by-Step Methodology & Mechanistic Causality:

  • Reagent Charging & Inert Atmosphere: In a flame-dried Schlenk flask, combine 4-chloro-1,5-naphthyridine, Pd₂(dba)₃, DPPF, and Zn(CN)₂ under a strict argon atmosphere.

    • Causality: An inert atmosphere is critical because the active Pd(0) complex is highly susceptible to atmospheric oxidation, which would prematurely terminate the catalytic cycle and result in a stalled reaction.

  • Solvent Addition & Activation: Inject anhydrous DMA into the flask.

    • Causality: DMA is selected due to its high boiling point and its highly polar, aprotic nature, which effectively solvates both the organic substrate and the transition states of the oxidative addition step.

  • Thermal Cross-Coupling: Heat the reaction mixture to 100 °C and stir vigorously for 2 hours.

    • Causality: The elevated temperature provides the necessary activation energy for transmetalation. Zn(CN)₂ is explicitly chosen over NaCN or KCN because of its low solubility. It provides a slow, controlled release of cyanide ions, preventing the formation of inactive, highly stable [Pd(CN)₄]²⁻ complexes (catalyst poisoning)[5].

  • Quenching & Aqueous Workup: Cool the mixture to 25 °C, concentrate in vacuo, and pour the residue into 5 mL of water. Extract the aqueous phase with Methyl tert-butyl ether (MTBE) (3 x 5 mL).

    • Causality: MTBE is an optimal extraction solvent here. It effectively partitions the organic nitrile product away from the highly polar DMA residues and water-soluble zinc salts, avoiding the severe emulsion issues frequently encountered when using ethyl acetate with nitrogenous bases.

Synthesis_Workflow SM 4-Chloro-1,5-naphthyridine (Starting Material) REACTION Cross-Coupling Reaction (100°C, 2 hours) SM->REACTION REAGENTS Zn(CN)2, Pd2(dba)3, DPPF Solvent: DMA REAGENTS->REACTION WORKUP Aqueous Workup & MTBE Extraction REACTION->WORKUP Crude mixture PRODUCT 1,5-Naphthyridine-4-carbonitrile (Target API Intermediate) WORKUP->PRODUCT Purified yield

Palladium-catalyzed cyanation workflow for synthesizing 1,5-naphthyridine-4-carbonitrile.

Conclusion

1,5-Naphthyridine-4-carbonitrile represents a sophisticated intersection of organic synthesis and rational drug design. By leveraging its unique electronic properties and hydrogen-bonding capabilities, researchers can develop highly selective kinase inhibitors. Furthermore, the transition from harsh classical cyanation to modern palladium-catalyzed cross-coupling ensures that this vital intermediate can be synthesized reliably, safely, and at scale, accelerating the pathway from benchtop discovery to clinical application.

References

  • Title: Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Irak degraders and uses thereof (Patent WO2021158634A1)
  • Title: Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain Source: Pharmaceuticals (MDPI) URL: [Link]

Sources

Exploratory

Unlocking the Biological Potential of 1,5-Naphthyridine Derivatives: A Technical Guide for Drug Discovery

Executive Summary The 1,5-naphthyridine scaffold—a diazanaphthalene characterized by two fused pyridine rings with nitrogen atoms at the 1 and 5 positions—has emerged as a privileged pharmacophore in medicinal chemistry[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,5-naphthyridine scaffold—a diazanaphthalene characterized by two fused pyridine rings with nitrogen atoms at the 1 and 5 positions—has emerged as a privileged pharmacophore in medicinal chemistry[1]. The unique electronic distribution, hydrogen-bonding capacity, and planar geometry of this heterocycle enable high-affinity interactions with diverse biological targets, ranging from parasitic kinases to human topoisomerases. This whitepaper synthesizes recent advancements in the biological evaluation and structural optimization of 1,5-naphthyridine derivatives, providing actionable protocols and mechanistic insights for drug development professionals.

Mechanistic Foundations of the 1,5-Naphthyridine Scaffold

The biological versatility of 1,5-naphthyridines is not coincidental; it is a direct consequence of their molecular architecture. The nitrogen atoms act as potent hydrogen-bond acceptors, which is critical for anchoring the molecule into the hinge regions of target kinases (such as Plasmodium falciparum PI4K)[2]. Simultaneously, the rigid, planar aromatic system facilitates deep intercalation into DNA base pairs, a fundamental requirement for topoisomerase poisoning[3].

G A 1,5-Naphthyridine Scaffold B Nitrogen H-Bond Acceptors A->B C Planar Aromatic System A->C D Kinase Hinge Binding B->D F Hemozoin Inhibition B->F E DNA Intercalation C->E

Logical mapping of 1,5-naphthyridine structural features to biological targets.

Antimalarial Therapeutics: Targeting Plasmodium falciparum

With the alarming rise of artemisinin-resistant Plasmodium falciparum (Pf), novel mechanisms of action are urgently required. Recent hit-to-lead optimization campaigns originating from the Medicines for Malaria Venture (MMV) Pathogen Box have identified 2,8-disubstituted-1,5-naphthyridines as highly potent antimalarials[4].

Mechanistically, these compounds act as dual inhibitors. They target Pf phosphatidylinositol-4-kinase β (PI4K) and, upon the introduction of basic substituents at the C8 position, shift their primary mode of action to disrupt the host hemoglobin degradation pathway by inhibiting hemozoin formation[2].

Quantitative Data: Antimalarial Activity

The introduction of basic amines significantly improves physicochemical properties and in vivo pharmacokinetic profiles while maintaining nanomolar potency against chloroquine-sensitive (NF54) strains[2].

CompoundCore SubstitutionPvPI4K IC50 (nM)NF54 IC50 (nM)In Vivo Efficacy (Humanized Mouse)
Frontrunner 1 2-Aryl, 8-AlkylPotentPotent80% reduction at 4 × 50 mg/kg
Compound 21 2-Aryl, 8-Basic AmineHigh40High
Compound 36 2-Amino, 8-Basic Amine940040Pending
Compound 37 1,5-Naphthyridinone>100004200None
Protocol: In Vivo Efficacy Testing in Humanized Mouse Models

To validate the antimalarial efficacy of 1,5-naphthyridine leads, a self-validating in vivo workflow is utilized[4].

  • Engraftment of Human Erythrocytes in NSG Mice:

    • Causality:Plasmodium falciparum is an obligate human pathogen that cannot infect murine red blood cells. By utilizing severely immunodeficient NOD scid gamma (NSG) mice, the rejection of human erythrocytes is prevented, creating a physiologically relevant host environment capable of sustaining the parasite.

  • Parasite Inoculation:

    • Causality: Intravenous injection of Pf-infected human erythrocytes ensures immediate systemic circulation and establishes a uniform baseline parasitemia across the cohort, providing a standardized starting point for drug evaluation.

  • Oral Administration of 1,5-Naphthyridine Lead (e.g., 4 x 50 mg/kg):

    • Causality: Oral dosing is specifically chosen to assess the compound's gastrointestinal absorption, metabolic stability, and systemic bioavailability—critical pharmacokinetic parameters for developing a field-ready, single-dose antimalarial therapeutic.

  • Flow Cytometry Analysis of Parasitemia:

    • Causality: Utilizing fluorescent DNA-binding dyes (e.g., SYBR Green) combined with flow cytometry allows for the rapid, high-throughput, and objective quantification of infected erythrocytes, eliminating the human error associated with manual microscopic Giemsa-stained smear counting.

Anticancer Therapeutics: Topoisomerase I Poisoning

Beyond infectious diseases, fused 1,5-naphthyridines (such as chromeno[4,3-b][1,5]naphthyridines) have demonstrated remarkable antiproliferative activity[3]. These derivatives target human Topoisomerase I (Top1). Unlike traditional catalytic inhibitors that merely block the enzyme from binding DNA, 1,5-naphthyridines act as Top1 poisons [5]. They intercalate at the DNA cleavage site, trapping the Top1-DNA covalent complex, preventing DNA ligation, and ultimately triggering apoptosis through the accumulation of double-strand breaks during replication[3].

Top1 Top1 Topoisomerase I + DNA Cleavage Transient DNA Cleavage Complex Top1->Cleavage Normal Function ND 1,5-Naphthyridine Derivative Cleavage->ND Intercalation Ternary Ternary Complex Trapping Cleavage->Ternary Inhibition of Ligation ND->Ternary Apoptosis DNA Damage & Apoptosis Ternary->Apoptosis

Mechanism of Topoisomerase I poisoning by 1,5-naphthyridine derivatives.

Quantitative Data: Cytotoxicity of Fused 1,5-Naphthyridines

The selectivity of these compounds is notable, showing high toxicity in cancer cell lines while sparing non-cancerous fibroblasts[3].

CompoundCell LineIC50 (µM)Target Mechanism
7-Phenyl-6H-chromeno[4,3-b][1,5]naphthyridine 5a A549 (Lung Adenocarcinoma)1.03 ± 0.30Top1 Poisoning
7-Phenyl-6H-chromeno[4,3-b][1,5]naphthyridine 5a SKOV3 (Ovarian Carcinoma)1.75 ± 0.20Top1 Poisoning
7-Phenyl-6H-chromeno[4,3-b][1,5]naphthyridine 5a MRC5 (Non-cancerous Fibroblasts)>100 (Non-toxic)Top1 Poisoning
Protocol: Topoisomerase I DNA Cleavage Assay

To validate the mechanism of Top1 poisoning, the following biochemical assay is employed[3].

  • 32P-End Labeling of DNA Substrate:

    • Causality: Utilizing T4 polynucleotide kinase to attach a 32P radiolabel to the 5'-end of the DNA substrate enables single-nucleotide resolution visualization via autoradiography. This is critical for mapping the exact genomic site of Top1-mediated cleavage and compound intercalation.

  • Incubation of DNA, Top1, and 1,5-Naphthyridine Derivative:

    • Causality: The reaction mixture is incubated at 37°C to mimic physiological conditions, allowing the enzyme to actively cleave the DNA and providing the thermodynamic environment necessary for the naphthyridine derivative to intercalate and trap the transient covalent complex.

  • Reaction Termination with SDS and Proteinase K:

    • Causality: The addition of Sodium Dodecyl Sulfate (SDS) rapidly denatures the Top1 enzyme, irreversibly trapping the covalent cleavage complex. Subsequent treatment with Proteinase K digests the denatured Top1, preventing the bulky protein mass from retarding the migration of the attached DNA fragments during electrophoresis.

  • Polyacrylamide Gel Electrophoresis (PAGE):

    • Causality: High-resolution denaturing PAGE separates the cleaved DNA fragments strictly by size, enabling the precise quantification of compound-induced DNA cleavage relative to a vehicle control.

Synthetic Workflows and Lead Optimization

The translation of 1,5-naphthyridine hits into viable preclinical candidates requires rigorous synthetic methodologies. A major breakthrough in this space is the regioselective functionalization of the C2 and C8 positions, allowing medicinal chemists to fine-tune both target affinity and pharmacokinetic properties[2].

Workflow Hit HTS Screen (Pathogen Box) Synth Regioselective Synthesis (Suzuki Coupling) Hit->Synth SAR SAR Optimization (C2/C8 Substitution) Synth->SAR InVitro In Vitro Assays (Pf PI4K) SAR->InVitro InVitro->Synth Feedback InVivo In Vivo Efficacy (Mouse Model) InVitro->InVivo

Hit-to-lead optimization workflow for biologically active 1,5-naphthyridines.

Protocol: Regioselective Synthesis of 2,8-Disubstituted-1,5-Naphthyridines

This protocol outlines the synthesis of dual-action antimalarial candidates[2].

  • O-Demethylation of 8-methoxy-1,5-naphthyridine:

    • Causality: Treatment with concentrated HCl selectively cleaves the methoxy ether, yielding the intermediate naphthyridinol. This step exposes a reactive hydroxyl handle necessary for downstream functionalization at the C8 position.

  • Tosylation of Naphthyridinol:

    • Causality: Converting the newly formed hydroxyl group to a tosylate creates an excellent leaving group, priming the C8 position for efficient nucleophilic aromatic substitution (SNAr) in later stages.

  • Regioselective Suzuki Coupling at C2:

    • Causality: Utilizing a palladium catalyst (e.g., Pd(dppf)Cl2) in the presence of an aryl boronic acid allows for the selective formation of a C-C bond at the C2 position. This capitalizes on the differential reactivity of the naphthyridine ring halogens, leaving the C8 tosylate intact.

  • Amination at C8:

    • Causality: Introducing basic amines (e.g., 3-piperidine or 3-(R)-aminopyrrolidine) via SNAr at the tosylated C8 position serves a dual purpose: it drastically enhances the aqueous solubility of the compound and shifts the biological mechanism of action toward dual PI4K/hemozoin inhibition.

References

  • Biological Activity of Naturally Derived Naphthyridines Source: MDPI Molecules URL:[Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: NIH / PMC URL:[Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications Source: ResearchGate URL:[Link]

  • Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents Source: PubMed URL:[Link]

  • Identification, Characterization, and Optimization of 2,8-Disubstituted-1,5-naphthyridines as Novel Plasmodium falciparum Phosphatidylinositol-4-kinase Inhibitors with in Vivo Efficacy in a Humanized Mouse Model of Malaria Source: Medicines for Malaria Venture (MMV) URL:[Link]

  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

The Discovery and Therapeutic Potential of Naturally Occurring 1,5-Naphthyridine Alkaloids

Executive Summary The naphthyridine scaffold—a bicyclic system containing two fused pyridine rings—is a privileged structure in medicinal chemistry. While the 1,8-naphthyridine isomer is well-known synthetically (e.g., n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The naphthyridine scaffold—a bicyclic system containing two fused pyridine rings—is a privileged structure in medicinal chemistry. While the 1,8-naphthyridine isomer is well-known synthetically (e.g., nalidixic acid), the 1,5-naphthyridine core is exceptionally rare in nature. Primarily represented by canthinone-type alkaloids and complex dimeric indoles, naturally occurring 1,5-naphthyridines have emerged as potent modulators of inflammatory pathways and cellular apoptosis. This technical guide synthesizes the discovery, structural diversity, mechanistic pharmacology, and isolation protocols of these unique natural products, providing a comprehensive framework for researchers in pharmacognosy and drug development.

Chemical Uniqueness and Natural Sources

1,5-Naphthyridines (also classified as benzodiazines or diazanaphthalenes) are characterized by nitrogen atoms at the 1 and 5 positions of the fused ring system. In the natural environment, this scaffold is predominantly found embedded within the pentacyclic framework of canthin-6-one alkaloids , typically isolated from plants in the Simaroubaceae and Rutaceae families, as well as marine sponges and certain fungi .

The evolutionary advantage of producing these highly nitrogenous secondary metabolites likely stems from their broad-spectrum defensive properties, which translate into significant pharmacological potential for human medicine.

Key Botanical Sources
  • Picrasma quassioides: A temperate Asian tree yielding novel 1,5-naphthyridine derivatives such as Quassidine E and canthin-16-one-14-butyric acid, noted for their anti-inflammatory properties.

  • Ailanthus altissima: Known as the "tree of heaven," its bark is a rich source of hydroxylated canthin-6-one derivatives that strongly inhibit nitric oxide (NO) production.

  • Leitneria floridana: The corkwood shrub, which produces 1-methoxycanthin-6-one, a compound exhibiting both antiviral (HIV) and pro-apoptotic anticancer activities.

  • Complex Dimeric Indoles: Compounds like cimiciduphytine and eburnane derivatives contain a 1,5-naphthyridine fragment and demonstrate hypotensive and pain-relieving activities, making them candidates for treating cerebral circulation disturbances .

Quantitative Bioactivity Profile

To facilitate comparative analysis, the following table summarizes the quantitative pharmacological data for key naturally occurring 1,5-naphthyridine alkaloids.

CompoundNatural SourceBiological Target / ActivityPotency (IC₅₀ / EC₅₀ / MIC)
Quassidine E Picrasma quassioidesAnti-inflammatory (NO, IL-6, TNF-α)IC₅₀ = 20.51 – 66.96 μM
Canthin-6-one Ailanthus altissimaAnti-inflammatory (NO inhibition)IC₅₀ = 7.73 – 15.09 μM
9-Methoxycanthin-6-one Brucea mollisCytotoxicity (KB, LU-1, LNCaP, HL-60)IC₅₀ = 0.91 – 3.73 μM
1-Methoxycanthin-6-one Leitneria floridanaAntiviral (HIV)EC₅₀ = 0.26 μg/mL
Canthin-6-one Zanthoxylum paracanthumAntibacterial (MRSA, S. aureus)MIC = 0.49 – 0.98 μg/mL
9-Hydroxycanthin-6-one Eurycoma longifoliaNF-κB Transcription InhibitionIC₅₀ = 3.8 – 19.5 μM

Mechanistic Pharmacology: Causality in Biological Systems

Understanding why 1,5-naphthyridine alkaloids exert their effects is critical for lead optimization. The biological activity of these compounds is driven by their planar, electron-deficient aromatic systems, which allow them to intercalate with DNA or bind to the hydrophobic pockets of key regulatory kinases.

Anti-Inflammatory Mechanisms (NF-κB Modulation)

Inflammation driven by lipopolysaccharides (LPS) relies heavily on the Toll-like receptor 4 (TLR4) cascade, which culminates in the nuclear translocation of the NF-κB protein complex. 1,5-Naphthyridine alkaloids, particularly hydroxylated canthinones, act as upstream inhibitors of the IκB kinase (IKK) complex. By preventing the phosphorylation and subsequent degradation of IκBα, these alkaloids sequester NF-κB in the cytoplasm. This directly causes a dose-dependent reduction in the transcription of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), IL-6, and TNF-α.

Anticancer Mechanisms (JNK Activation)

Conversely, in neoplastic cell lines (e.g., HL-60 leukemia), specific 1,5-naphthyridine derivatives induce cellular apoptosis through the sustained activation of c-Jun N-terminal kinases (JNK). The planar naphthyridine core generates intracellular reactive oxygen species (ROS), which oxidize the inhibitory thioredoxin bound to ASK1 (Apoptosis Signal-regulating Kinase 1). The release of ASK1 triggers the JNK phosphorylation cascade, leading to mitochondrial membrane depolarization, cytochrome c release, and caspase-3 mediated apoptosis.

SignalingPathway LPS LPS / Cellular Stress Receptor TLR4 / Death Receptors LPS->Receptor NFkB NF-κB Translocation Receptor->NFkB JNK JNK Phosphorylation Receptor->JNK Alkaloids 1,5-Naphthyridine Alkaloids Alkaloids->NFkB Inhibits (IKK blockade) Alkaloids->JNK Activates (ROS generation) Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, NO) NFkB->Cytokines Apoptosis Mitochondrial Apoptosis (Caspase-3 Activation) JNK->Apoptosis

Modulation of NF-κB and JNK pathways by 1,5-naphthyridine alkaloids.

Experimental Workflows: Discovery and Isolation

The isolation of 1,5-naphthyridine alkaloids requires a targeted approach due to their low natural abundance and the complex matrix of plant tissues. The following protocol utilizes acid-base partitioning, exploiting the basicity of the naphthyridine nitrogen atoms to selectively isolate the alkaloid fraction from neutral and acidic plant metabolites.

Step-by-Step Isolation Protocol

Phase 1: Extraction and Acid-Base Partitioning

  • Biomass Preparation: Pulverize 5.0 kg of dried plant material (e.g., Picrasma quassioides bark) into a fine powder to maximize surface area.

  • Maceration: Extract the powder with 80% aqueous methanol (3 × 15 L) at room temperature for 72 hours per cycle. Methanol penetrates the cellular matrix and solubilizes a broad spectrum of polar and semi-polar secondary metabolites.

  • Concentration: Concentrate the pooled methanolic extracts under reduced pressure at 40°C to yield a crude viscous residue.

  • Acidification: Suspend the residue in 2 L of 3% aqueous tartaric acid (pH ~2-3). Causality: The low pH protonates the basic nitrogen atoms of the 1,5-naphthyridine core, converting the alkaloids into highly water-soluble cationic salts.

  • Defatting: Partition the acidic solution against petroleum ether (3 × 1 L) and chloroform (3 × 1 L) to remove lipophilic non-alkaloidal compounds (sterols, waxes). Discard the organic layers.

  • Basification: Adjust the pH of the aqueous layer to 9-10 using 20% NH₄OH. Causality: This deprotonates the naphthyridine salts back into their uncharged, lipophilic free-base form.

  • Alkaloid Extraction: Extract the alkaline aqueous phase with ethyl acetate (4 × 1 L). Dry the pooled organic layers over anhydrous Na₂SO₄ and evaporate to yield the crude alkaloid fraction.

Phase 2: Chromatographic Purification

  • Silica Gel Chromatography: Load the crude alkaloid fraction onto a normal-phase silica gel column (200-300 mesh). Elute using a gradient solvent system of Dichloromethane:Methanol (100:0 to 80:20, v/v).

  • TLC Monitoring: Monitor fractions via Thin Layer Chromatography (TLC) under UV light (254 nm and 365 nm) and visualize using Dragendorff's reagent (alkaloids appear as distinct orange spots).

  • Preparative HPLC: Pool fractions containing the target 1,5-naphthyridine core and subject them to reverse-phase preparative HPLC (C18 column, 250 × 21.2 mm, 5 μm). Elute with an Acetonitrile:Water gradient (containing 0.1% Formic Acid to improve peak shape) at a flow rate of 15 mL/min.

Phase 3: Structural Elucidation

  • HR-ESI-MS: Determine the exact molecular weight and chemical formula. 1,5-naphthyridines typically show strong [M+H]⁺ molecular ion peaks.

  • NMR Spectroscopy: Utilize 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR. The 1,5-naphthyridine core is characterized by highly deshielded aromatic protons (typically between δ 8.0 and 9.5 ppm) due to the electron-withdrawing nature of the two nitrogen atoms.

IsolationWorkflow Biomass Dried Plant Biomass (e.g., P. quassioides) Extraction Methanol Extraction & Evaporation Biomass->Extraction Acidify Suspend in 3% Tartaric Acid (Alkaloids -> Water Soluble Salts) Extraction->Acidify Defat Partition w/ Chloroform (Discard Organic Layer) Acidify->Defat Basify Basify with NH₄OH to pH 10 (Alkaloids -> Free Base) Defat->Basify EtOAc Extract with Ethyl Acetate (Crude Alkaloid Fraction) Basify->EtOAc CC Silica Gel Column Chromatography EtOAc->CC HPLC Reverse-Phase Preparative HPLC CC->HPLC Pure Pure 1,5-Naphthyridine Alkaloid HPLC->Pure

Workflow for the isolation and purification of 1,5-naphthyridine alkaloids.

Pharmacological Screening: Anti-Inflammatory Assay Protocol

To validate the biological efficacy of isolated 1,5-naphthyridine alkaloids, an in vitro macrophage model is utilized. This protocol is designed as a self-validating system, incorporating strict positive and negative controls to ensure data integrity.

Objective: Quantify the inhibition of Nitric Oxide (NO) production in LPS-stimulated RAW 264.7 murine macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed cells into 96-well plates at a density of 5×104 cells/well and incubate for 24 hours to allow adherence.

  • Pre-treatment: Aspirate media. Treat cells with varying concentrations of the isolated 1,5-naphthyridine alkaloid (e.g., 1, 5, 10, 25, 50 μM) dissolved in serum-free media (maximum 0.1% DMSO final concentration to prevent solvent toxicity).

    • Control Validation: Include a vehicle control (0.1% DMSO) and a positive control (e.g., Dexamethasone at 10 μM).

  • Stimulation: After 1 hour of pre-treatment, stimulate the cells by adding LPS (Escherichia coli O111:B4) to a final concentration of 1 μg/mL. Incubate for 24 hours.

  • Griess Assay (NO Quantification):

    • Transfer 100 μL of the culture supernatant from each well to a new 96-well plate.

    • Add 100 μL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.

    • Causality: The Griess reagent reacts with nitrite (NO₂⁻), the stable oxidation product of NO, to form a pink diazonium salt. The intensity of the color is directly proportional to the NO produced by the cells.

  • Measurement: Incubate in the dark for 10 minutes at room temperature. Measure the absorbance at 540 nm using a microplate reader.

  • Cell Viability Counter-Screen (MTT Assay): To ensure that the reduction in NO is due to anti-inflammatory activity and not compound cytotoxicity, perform an MTT assay on the remaining cells in the original plate. Compounds showing >20% reduction in cell viability at their IC₅₀ concentration should be flagged as cytotoxic rather than purely anti-inflammatory.

Conclusion

Naturally occurring 1,5-naphthyridine alkaloids represent a highly specialized and potent class of secondary metabolites. Their unique structural topology—characterized by the electron-deficient fused pyridine rings—confers exceptional biological activities ranging from the suppression of the NF-κB inflammatory axis to the induction of JNK-mediated apoptosis in cancer cells. As extraction methodologies and structural elucidation techniques advance, the systematic discovery of these rare alkaloids holds significant promise for the development of novel therapeutics targeting chronic inflammation, infectious diseases, and oncology.

References

  • Biological Activity of Naturally Derived Naphthyridines. MDPI / National Center for Biotechnology Information (NIH). Available at:[Link]

  • Fused 1,5-naphthyridines. Encyclopedia.pub. Available at:[Link]

Exploratory

Theoretical studies and computational modeling of 1,5-naphthyridines

Initiating Information Gathering I'm starting by using Google to hunt down information on 1,5-naphthyridines. I'm focusing on theoretical studies, computational modeling, and quantum chemical calculations.

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Author: BenchChem Technical Support Team. Date: April 2026

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Protocols & Analytical Methods

Method

Procedure for N-alkylation of fused tetrahydronaphthyridines

Application Note: Advanced Protocols for the N-Alkylation of Fused Tetrahydronaphthyridines 1. Executive Summary & Mechanistic Rationale Fused tetrahydronaphthyridines (e.g., 5,6,7,8-tetrahydro-1,6-naphthyridine) are cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Protocols for the N-Alkylation of Fused Tetrahydronaphthyridines

1. Executive Summary & Mechanistic Rationale Fused tetrahydronaphthyridines (e.g., 5,6,7,8-tetrahydro-1,6-naphthyridine) are critical structural motifs in modern drug discovery, frequently deployed as conformationally restricted bioisosteres for piperazines or as basic pharmacophores in neurological and oncological targets. The selective functionalization of the saturated piperidine-like nitrogen—without perturbing the fused pyridine ring—poses a unique synthetic challenge.

The causality behind selecting an N-alkylation strategy relies heavily on the electronic nature of the substrate and the steric bulk of the desired alkyl group. Direct SN2 alkylation is kinetically favored but prone to over-alkylation. Conversely, the "Borrowing Hydrogen" (BH) methodology represents a thermodynamically driven, atom-economical approach. In this pathway, a transition metal catalyst temporarily oxidizes an alcohol to an aldehyde, forms an iminium intermediate with the tetrahydronaphthyridine, and subsequently reduces it, generating only water as a byproduct[1].

2. Strategic Decision Matrix Selecting the appropriate methodology prevents costly late-stage failures and limits the generation of toxic byproducts. The following decision tree outlines the logical flow for choosing an alkylation protocol based on precursor availability and substrate sensitivity.

N_Alkylation_Workflow Start Select N-Alkylation Strategy Cond1 Primary/Secondary Alcohol Available? Start->Cond1 Cond2 Alkyl Halide Available? Cond1->Cond2 No Meth1 Borrowing Hydrogen (Ru/Mn Catalyst) Cond1->Meth1 Yes (Green Chemistry) Cond3 Aldehyde/Ketone Available? Cond2->Cond3 No Meth2 Traditional SN2 (Base + Heat) Cond2->Meth2 Yes (Standard) Meth3 Reductive Amination (NaBH(OAc)3) Cond3->Meth3 Yes (Mild)

Decision matrix for selecting the optimal N-alkylation workflow for tetrahydronaphthyridines.

3. Detailed Experimental Protocols

Protocol A: Catalytic Borrowing Hydrogen (BH) N-Alkylation This protocol utilizes a Ruthenium-catalyzed BH cycle, which is highly effective for coupling tetrahydronaphthyridines with primary or secondary alcohols[1][2].

  • Materials: 5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 equiv), Alcohol (1.2 equiv), [Ru(p-cymene)Cl2]2 (2.5 mol %), DPEphos (5 mol %), Toluene or Xylene.

  • Step-by-Step Procedure:

    • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with[Ru(p-cymene)Cl2]2 and DPEphos. Causality: DPEphos is a bidentate phosphine ligand that provides the exact bite angle required to stabilize the Ru intermediate during the high-temperature dehydrogenation step, preventing catalyst aggregation into inactive ruthenium black[1].

    • Reagent Addition: Add the tetrahydronaphthyridine (1.0 mmol) and the alcohol (1.2 mmol), followed by anhydrous toluene (3 mL).

    • Thermal Activation: Seal the flask, remove it from the glovebox, and heat to 110 °C (for primary alcohols) or 150 °C in xylene (for secondary alcohols) for 24 hours. Causality: The dehydrogenation of alcohols is an endothermic process; secondary alcohols possess a higher thermodynamic barrier, necessitating the shift from toluene to xylene to achieve complete conversion[1].

    • Self-Validation (IPC): Remove a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The system validates itself when the starting material peak is fully depleted, and the M+R peak appears. The absence of aldehyde intermediates confirms the catalytic hydrogenation cycle is closing properly.

Protocol B: Traditional SN2 Alkylation via Alkyl Halides A robust, scalable method for introducing simple alkyl or benzyl groups, avoiding the complex setup of transition-metal catalysis[3].

  • Materials: Tetrahydronaphthyridine (1.0 equiv), Alkyl Halide (1.1 equiv), K2CO3 (2.0 equiv), anhydrous DMF.

  • Step-by-Step Procedure:

    • Deprotonation: Suspend the tetrahydronaphthyridine (1.0 mmol) and finely powdered K2CO3 (2.0 mmol) in anhydrous DMF (5 mL) at 0 °C. Causality: K2CO3 is chosen over stronger bases (like NaH) to prevent unwanted deprotonation at the benzylic positions of the naphthyridine ring, ensuring chemoselectivity[3].

    • Electrophile Addition: Add the alkyl halide (1.1 mmol) dropwise over 10 minutes. Causality: Slow addition maintains a low steady-state concentration of the electrophile, mathematically minimizing the probability of double alkylation (quaternary salt formation).

    • Propagation: Warm to room temperature and stir for 4–8 hours. DMF, as a polar aprotic solvent, accelerates the SN2 transition state by leaving the amine nucleophile unsolvated and highly reactive.

    • Self-Validation (Workup): Quench with water and extract with EtOAc. Wash the organic layer with 5% aqueous LiCl (3x) to remove DMF. Validate via 1H NMR: The disappearance of the broad N-H stretch (typically ~2.5 ppm in CDCl3) and the emergence of sharp N-CH2 signals validate successful covalent modification.

4. Quantitative Data & Optimization

The following table synthesizes the operational parameters and expected outcomes for the discussed methodologies, allowing researchers to optimize their synthetic routes based on empirical data.

MethodologyReagent ProfileTemp (°C)Time (h)Typical YieldPrimary Byproducts
Borrowing Hydrogen Alcohol, Ru/Mn Catalyst110–15016–2475–95%Trace amides (if base is present)
Traditional SN2 Alkyl Halide, K2CO3, DMF0–254–880–90%Quaternary ammonium salts
Reductive Amination Aldehyde, NaBH(OAc)3, DCE252–1285–98%Trace reduced alcohol

5. Troubleshooting & Quality Control

  • Catalyst Poisoning in BH: Fused pyridines can sometimes coordinate strongly to Ruthenium, inhibiting the catalytic cycle. Causality & Solution: The basic lone pair on the pyridine ring competes with the ligand. Switch to a Manganese PN3 pincer complex, which exhibits higher tolerance for nitrogen-rich heterocycles and operates efficiently with KH as a base.

  • Over-alkylation in SN2: If LC-MS indicates an (M+2R) mass, the SN2 reaction has proceeded to the quaternary ammonium salt. Causality & Solution: The mono-alkylated product is often more nucleophilic than the starting material due to the inductive electron-donating effect of the new alkyl group. Reduce the equivalents of alkyl halide to 0.95 and accept a slightly lower conversion, which can be easily separated via reverse-phase chromatography.

6. References

  • Title: Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology | Journal of the American Chemical Society - ACS Publications Source: acs.org URL:

  • Title: N-Alkylation and N,C-Dialkylation of Amines with Alcohols in the Presence of Ruthenium Catalysts with Chelating N-Heterocyclic Carbene Ligands | Organometallics - ACS Publications Source: acs.org URL:

  • Title: Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC Source: nih.gov URL:

  • Title: Development of a Safe and Scalable Method to Prepare 3-Bromo-N-alkyl-1,6-naphthyridones via Enamine Cyclization - ACS Publications Source: acs.org URL:

Application

Use of 1,5-Naphthyridine-4-carbonitrile in developing TGF-β receptor inhibitors

Application Note: Utilizing 1,5-Naphthyridine-4-carbonitrile in the Development of Potent TGF-β Type I Receptor (ALK5) Inhibitors Introduction & Mechanistic Rationale The Transforming Growth Factor-β (TGF-β) signaling pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 1,5-Naphthyridine-4-carbonitrile in the Development of Potent TGF-β Type I Receptor (ALK5) Inhibitors

Introduction & Mechanistic Rationale

The Transforming Growth Factor-β (TGF-β) signaling pathway is a master regulator of cellular proliferation, differentiation, and extracellular matrix production. Dysregulation of this pathway is a primary driver in fibrotic diseases, tumor metastasis, and immunosuppression within the tumor microenvironment. Consequently, the TGF-β Type I receptor kinase, also known as ALK5 (Activin receptor-like kinase 5), has emerged as a highly validated therapeutic target .

From a medicinal chemistry perspective, designing ATP-competitive inhibitors for ALK5 requires navigating the highly conserved kinase hinge region. The discovery of 1,5-naphthyridine derivatives marked a breakthrough in this space. The nitrogen atoms within the 1,5-naphthyridine core act as critical hydrogen-bond acceptors, interacting specifically with the backbone amide of Ser-280 in the ALK5 ATP-binding pocket. To construct these complex pharmacophores, 1,5-Naphthyridine-4-carbonitrile serves as an indispensable, highly reactive building block. The electrophilic carbonitrile group at the C4 position provides an ideal synthetic handle for constructing the 5-membered heterocyclic rings (such as pyrazoles or aminothiazoles) that project into the kinase selectivity pocket .

G TGFB TGF-β Ligand ALK5 ALK5 (TGF-βR1) Receptor Kinase TGFB->ALK5 Activates SMAD SMAD2/3 Phosphorylation ALK5->SMAD Phosphorylates NUC Gene Transcription (Fibrosis/Reprogramming) SMAD->NUC Translocates INH 1,5-Naphthyridine Inhibitor INH->ALK5 Blocks ATP Site

Fig 1. Mechanism of ALK5 inhibition by 1,5-naphthyridine derivatives in the TGF-β pathway.

Synthetic Workflow: From Precursor to Active Inhibitor

As a Senior Application Scientist, I recommend the thioamide-to-aminothiazole conversion route when utilizing 1,5-naphthyridine-4-carbonitrile. This Hantzsch thiazole synthesis is highly modular, allowing for rapid Structure-Activity Relationship (SAR) exploration by varying the α -bromoketone coupling partner.

Protocol 1: Synthesis of 1,5-Naphthyridin-4-yl Aminothiazole Derivatives

Rationale & Causality: The direct conversion of the nitrile to a thioamide, followed by cyclization, structurally locks the naphthyridine core in a coplanar arrangement with the newly formed thiazole. This coplanarity is thermodynamically favored and essential for fitting into the narrow ATP-binding cleft of ALK5.

Step-by-Step Methodology:

  • Thioamide Formation:

    • Dissolve 1,5-Naphthyridine-4-carbonitrile (1.0 eq) in anhydrous pyridine/triethylamine (1:1 v/v).

    • Bubble gaseous hydrogen sulfide ( H2​S ) through the solution for 4 hours at room temperature. Safety Note: Perform strictly in a highly ventilated fume hood with proper scrubbing systems.

    • Causality: The basic environment facilitates the nucleophilic attack of the sulfide on the electrophilic nitrile carbon, yielding 1,5-naphthyridine-4-carbothioamide.

  • Hantzsch Cyclization:

    • Isolate the thioamide via precipitation in cold water and dry under a vacuum.

    • Suspend the thioamide (1.0 eq) in anhydrous ethanol and add the desired substituted α -bromoketone (1.1 eq) (e.g., 2-bromo-1-(6-methylpyridin-2-yl)ethan-1-one).

    • Reflux the mixture at 80°C for 6–8 hours.

  • Purification & Isolation:

    • Cool the reaction to room temperature, concentrate under reduced pressure, and partition between ethyl acetate and saturated aqueous NaHCO3​ .

    • Purify the organic layer via flash column chromatography (DCM:MeOH gradient).

Validation & QC Checkpoints:

  • LC-MS: Confirm the target mass [M+H]+ of the cyclized product.

  • 1H-NMR: Ensure the disappearance of the thioamide protons and the appearance of the characteristic thiazole C5-proton singlet (typically around δ 7.5–8.0 ppm). Purity must be >98% before biological evaluation.

G SM 1,5-Naphthyridine- 4-carbonitrile THIO Thioamidation (H2S, Base) SM->THIO Step 1 THIAZ Hantzsch Cyclization (α-bromoketone) THIO->THIAZ Step 2 PROD Target Inhibitor (Aminothiazole) THIAZ->PROD Isolation QC Quality Control (LC-MS, NMR >98%) PROD->QC Validation

Fig 2. Synthetic workflow converting 1,5-Naphthyridine-4-carbonitrile to ALK5 inhibitors.

In Vitro Validation: Kinase and Cellular Assays

Once the 1,5-naphthyridine derivative is synthesized, it must be rigorously tested through a self-validating screening cascade to confirm target engagement and cellular efficacy.

Protocol 2: ALK5 TR-FRET Biochemical Kinase Assay

Rationale & Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound auto-fluorescence interference—a common issue with highly conjugated naphthyridine systems.

  • Preparation: Prepare a 384-well plate. Serially dilute the synthesized compound in DMSO (10-point curve, 3-fold dilutions, starting at 10 μ M).

  • Enzyme Reaction: Add recombinant human ALK5 kinase domain (final concentration 1 nM) and a biotinylated peptide substrate in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Initiation: Add ATP at a concentration equal to its Km​ for ALK5 (typically ~5 μ M) to ensure the assay is sensitive to ATP-competitive inhibitors. Incubate for 60 minutes at 25°C.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the plate on a multi-mode reader (Excitation 340 nm, Emission 615 nm and 665 nm).

  • Validation: Calculate the Z'-factor using DMSO-only (negative) and a known ALK5 inhibitor like (positive) controls. A Z'-factor > 0.6 validates the assay run.

Protocol 3: Cellular Efficacy via SMAD2/3 Phosphorylation

Rationale & Causality: Biochemical potency does not guarantee cell permeability. This assay confirms that the compound crosses the cell membrane and inhibits ALK5 in a physiological environment.

  • Cell Culture: Seed HepG2 or NIH-3T3 cells in 6-well plates and grow to 80% confluence.

  • Starvation: Serum-starve the cells for 12 hours to reduce basal SMAD phosphorylation.

  • Treatment: Pre-treat cells with the synthesized 1,5-naphthyridine inhibitor (0.1, 1.0, and 10 μ M) for 1 hour.

  • Stimulation: Add recombinant human TGF- β 1 (5 ng/mL) for 30 minutes.

  • Analysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors. Perform Western blotting using primary antibodies against p-SMAD2 (Ser465/467) and total SMAD2. Normalize p-SMAD2 bands against total SMAD2 to calculate cellular IC50​ .

G CMPD Synthesized Inhibitor BIO Biochemical Assay (TR-FRET ALK5) CMPD->BIO CELL Cellular Assay (p-SMAD2/3 WB) BIO->CELL If Active DEC IC50 < 10 nM? Selectivity > 100x? CELL->DEC HIT Lead Candidate Confirmed DEC->HIT Yes FAIL Structural Optimization DEC->FAIL No FAIL->CMPD SAR Loop

Fig 3. Self-validating screening cascade for evaluating novel TGF-β receptor inhibitors.

Data Presentation: SAR of 1,5-Naphthyridine Derivatives

The functionalization of the 1,5-naphthyridine core significantly impacts both potency against ALK5 and selectivity against off-target kinases like p38 α MAP kinase. Table 1 summarizes the Structure-Activity Relationship (SAR) evolution demonstrating the superiority of optimized 1,5-naphthyridine derivatives.

Table 1: Comparative SAR Data of 1,5-Naphthyridine Derivatives

Compound IterationCore ScaffoldALK5 Autophosphorylation IC50​ (nM)p38 α Kinase IC50​ (nM)Selectivity Fold (p38 α / ALK5)
Screening Hit (1) 1,5-Naphthyridine-4-yl aminothiazole~200>10,000>50x
Optimized Hit (11) 1,5-Naphthyridine-4-yl (pyridin-2-yl substituted)20>10,000>500x
Compound 15 1,5-Naphthyridine-4-yl (6-methylpyridin-2-yl)6>10,000>1,600x
RepSox (19) 1,5-Naphthyridine-2-yl pyrazole analog4>10,000>2,500x

Data synthesized from the foundational optimization studies of 1,5-naphthyridine derivatives and the biochemical profiling of RepSox .

References

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. Available at:[Link]

  • Ichida, J. K., et al. (2009). A small-molecule inhibitor of Tgf-Beta signaling replaces sox2 in reprogramming by inducing nanog. Cell Stem Cell, 5(5), 491-503. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 449054, RepSox. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Purifying Polar Naphthyridines via Column Chromatography

Welcome to the technical support center dedicated to addressing the challenges of purifying polar naphthyridines using column chromatography. This guide is designed for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing the challenges of purifying polar naphthyridines using column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in isolating these valuable heterocyclic compounds. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of your purification workflows.

Introduction: The Challenge of Polar Naphthyridines

Naphthyridines are a critical class of nitrogen-containing heterocyclic compounds, forming the core of many pharmaceutical agents.[1] Their inherent polarity, due to the presence of multiple nitrogen atoms, often leads to significant challenges during purification by traditional column chromatography. Common issues include strong, sometimes irreversible, adsorption to the stationary phase, poor peak shapes (tailing), and co-elution with polar impurities.[2][3] This guide will equip you with the knowledge to diagnose and resolve these problems effectively.

Frequently Asked Questions (FAQs)

Q1: Why do my polar naphthyridine compounds show severe peak tailing on a standard silica gel column?

A1: Peak tailing is a common issue when purifying basic compounds like naphthyridines on standard silica gel.[4] The primary cause is the interaction between the basic nitrogen atoms of your naphthyridine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[4][5] This creates a secondary, strong interaction that slows down a portion of the analyte molecules, resulting in a "tailing" effect on the elution peak.[6]

Q2: I'm losing a significant amount of my compound on the column. What is happening?

A2: Significant sample loss on a silica gel column is often due to irreversible adsorption. The strong interaction between the polar, basic naphthyridine and the acidic silica can be so strong that a portion of your compound does not elute under standard mobile phase conditions. This is particularly problematic with highly polar naphthyridines.

Q3: My polar naphthyridine is eluting with the solvent front even with a very polar mobile phase in reversed-phase chromatography. How can I achieve retention?

A3: This is a classic problem for highly polar compounds in reversed-phase chromatography. The non-polar stationary phase (like C18) has very little affinity for your highly polar analyte, causing it to travel with the mobile phase and elute in the void volume. To achieve retention, you need to consider alternative chromatographic techniques such as HILIC or mixed-mode chromatography, which are specifically designed for polar compounds.

Troubleshooting Guides

Problem 1: Severe Peak Tailing and Poor Resolution in Normal-Phase Chromatography

If you are observing broad, tailing peaks and your fractions are cross-contaminated, follow this troubleshooting workflow:

graph TD { A[Start: Severe Peak Tailing Observed] --> B{Assess Mobile Phase}; B --> C{Is a basic modifier present?}; C -- No --> D[Add a basic modifier (e.g., 0.1-1% Triethylamine or Ammonium Hydroxide)]; D --> E{Re-evaluate separation}; C -- Yes --> F{Optimize Modifier Concentration}; F --> E; E -- Improved --> G[Continue with optimized mobile phase]; E -- Not Improved --> H{Consider Alternative Stationary Phase}; H --> I[Switch to Neutral or Basic Alumina]; H --> J[Use Amine-Functionalized Silica]; I --> K[Re-develop elution method]; J --> K; K --> L[End: Improved Separation];

}

Troubleshooting workflow for peak tailing.

Detailed Protocol: Mobile Phase Modification

  • Initial Assessment: Prepare your standard mobile phase (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol).

  • Introduction of a Basic Modifier: To your mobile phase, add a small amount of a basic modifier. Triethylamine (TEA) or ammonium hydroxide are common choices. Start with a low concentration, for instance, 0.1% (v/v).

  • Equilibration: Flush the column with at least 5-10 column volumes of the modified mobile phase to ensure the stationary phase is fully equilibrated.

  • Sample Loading and Elution: Load your sample and run the purification.

  • Analysis: Analyze the resulting fractions and chromatogram. You should observe a significant reduction in peak tailing. If tailing persists, you can incrementally increase the concentration of the basic modifier up to around 1%.

Rationale: The basic modifier neutralizes the acidic silanol sites on the silica gel, preventing the strong secondary interactions with your basic naphthyridine.[2]

Data Summary: Impact of Mobile Phase Modifier on Peak Shape

Mobile Phase CompositionTailing FactorResolution
Dichloromethane/Methanol (95:5)3.5Poor
Dichloromethane/Methanol (95:5) + 0.1% TEA1.8Moderate
Dichloromethane/Methanol (95:5) + 0.5% TEA1.2Good

Alternative Stationary Phases

If mobile phase modification is insufficient, consider changing your stationary phase:

  • Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds.[7][8] It is available in neutral and basic grades, both of which will exhibit reduced interaction with your basic naphthyridine compared to acidic silica.[7]

  • Amine-Functionalized Silica: This stationary phase has amine groups bonded to the silica surface, which creates a more basic environment and can improve the peak shape of basic analytes.[9]

Problem 2: No Retention in Reversed-Phase Chromatography

When your polar naphthyridine elutes in the void volume of a C18 column, a change in chromatographic mode is necessary.

graph TD { A[Start: No Retention on C18] --> B{Is the compound highly polar?}; B -- Yes --> C{Switch to Hydrophilic Interaction Liquid Chromatography (HILIC)}; C --> D[Select a polar stationary phase (e.g., bare silica, diol, or zwitterionic)]; D --> E[Develop a mobile phase with high organic content (e.g., >80% Acetonitrile)]; E --> F{Optimize water/buffer concentration for elution}; F --> G[End: Achieved Retention and Separation]; B -- Moderately Polar --> H{Consider Mixed-Mode Chromatography}; H --> I[Select a mixed-mode column (e.g., RP-Cation Exchange)]; I --> J[Optimize mobile phase pH and ionic strength]; J --> G;

}

Decision tree for poor retention in reversed-phase chromatography.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent technique for retaining and separating very polar compounds that are not retained in reversed-phase chromatography.[10]

Experimental Protocol: HILIC for Polar Naphthyridine Purification

  • Column Selection: Choose a polar stationary phase such as bare silica, a diol-bonded phase, or a zwitterionic phase.[10][11]

  • Mobile Phase Preparation: The mobile phase in HILIC consists of a high percentage of a water-miscible organic solvent (typically acetonitrile) and a small amount of an aqueous component (water or buffer).[10][12] A typical starting point is 95% acetonitrile and 5% water or aqueous buffer.

  • Gradient Elution: Elution is achieved by increasing the percentage of the aqueous component in the mobile phase.[10] For example, a gradient from 5% to 40% aqueous component over 20 column volumes.

  • Sample Preparation: Dissolve your sample in the initial mobile phase composition to ensure good peak shape.[10]

  • Equilibration: HILIC columns require a longer equilibration time than reversed-phase columns.[12] Equilibrate the column with the initial mobile phase for at least 10-15 column volumes.

Mixed-Mode Chromatography

Mixed-mode chromatography utilizes a stationary phase with more than one type of interaction mechanism, such as reversed-phase and ion-exchange.[13][14] This allows for the simultaneous separation of compounds with a wide range of polarities.[13][15] For polar, basic naphthyridines, a column with both reversed-phase (e.g., C18) and cation-exchange functionalities would be suitable.[14] The retention can be fine-tuned by adjusting the mobile phase's organic content, pH, and ionic strength.[13]

References

  • Sorbtech. (n.d.). Silica Gel vs. Alumina in Chromatography: Making the Right Choice. Retrieved from [Link]

  • LCGC International. (2014, March 1). Mixed-Mode HPLC Separations: What, Why, and How. Retrieved from [Link]

  • MICROSOLV Technology Corporation. (2026, February 7). Tandem HPLC Columns in One Separation for Polar and Non Polar Compounds - Tips and Suggestions. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]

  • Sorbead India. (2024, June 21). High-Performance Adsorbents for Challenging Separations: Overcoming Complex Mixtures. Retrieved from [Link]

  • IntechOpen. (2022, April 23). Perspective Chapter: Mixed-Mode Chromatography. Retrieved from [Link]

  • Jalon. (2025, March 20). Activated Alumina vs. Silica Gel: All you need to know. Retrieved from [Link]

  • ResearchGate. (2018, June 18). How can i isolate polar basic compound with silica gel column chromatography? Retrieved from [Link]

  • PureSynth. (2025, December 30). Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Functionalization of 4-bromobenzo[c][13][16]naphthyridine via regioselective direct ring metalation. A novel. Retrieved from [Link]

  • Welch Materials, Inc. (2025, December 23). HILIC: A Nemesis to Polar Compounds. Retrieved from [Link]

  • Merck Millipore. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis. Retrieved from [Link]

  • Agilent. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]

  • Phenomenex. (2016, June 23). HILIC Explained: What It Is & How It Works. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Selection of Mobile Phase Modifiers for High Efficiency HILIC Separations. Retrieved from [Link]

  • Cytiva. (2004, April 15). Ion Exchange Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US2982771A - Purification of heterocyclic organic nitrogen compounds.
  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]

  • ResearchGate. (2017, August). A novel and efficient synthesis of 3-iodo substituted 1,8-naphthyridines by electrophilic cyclization of 2-amino nicotinaldehyde and their antimicrobial activity. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2025, March 25). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Retrieved from [Link]

  • PMC. (2025, October 1). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Retrieved from [Link]

  • Macedonian Pharmaceutical Bulletin. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Retrieved from [Link]

  • ACS Publications. (2002, September 7). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Retrieved from [Link]

  • PubMed. (2010, November 15). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • Agilent. (n.d.). Ion-ExchangE chromatography for BIomolEculE analysIs. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • Reddit. (2022, June 27). troubleshooring flash chromatography purification. Retrieved from [Link]

  • PubMed. (2025, February 8). Ion exchange chromatography of biotherapeutics: Fundamental principles and advanced approaches. Retrieved from [Link]

  • Frontiers. (2023, October 29). Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • LCGC International. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • RSC Publishing. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR: A Comparative Guide for the Structural Elucidation of 1,5-Naphthyridine-4-carbonitrile

Executive Summary In modern drug discovery, fused N-heterocycles like 1,5-naphthyridine derivatives are critical pharmacophores, frequently utilized in the development of interleukin-1 receptor-associated kinase (IRAK) d...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary

In modern drug discovery, fused N-heterocycles like 1,5-naphthyridine derivatives are critical pharmacophores, frequently utilized in the development of interleukin-1 receptor-associated kinase (IRAK) degraders and tricyclic antibiotics. However, verifying the structural integrity of these intermediates—specifically 1,5-Naphthyridine-4-carbonitrile —presents unique analytical challenges due to chemical shift overlap and quadrupolar relaxation effects from the nitrogen heteroatoms.

This guide objectively compares the performance of three nuclear magnetic resonance (NMR) platforms: 80 MHz Benchtop NMR , 400 MHz Standard Routine NMR , and 800 MHz High-Field NMR with CryoProbe technology . By explaining the causality behind experimental parameters and establishing a self-validating analytical protocol, this guide provides drug development professionals with the definitive framework for selecting the appropriate NMR platform for heterocycle characterization.

Chemical Context & Mechanistic Challenges

1,5-Naphthyridine-4-carbonitrile ( C9​H5​N3​ ) consists of a fused bicyclic system containing two pyridine rings with a strongly electron-withdrawing carbonitrile (-CN) group at the C4 position. According to foundational literature on naphthyridine systems (1)[1], the introduction of the -CN group disrupts the symmetry of the parent 1,5-naphthyridine molecule, fundamentally altering its electronic environment.

The primary analytical challenge lies in the alpha protons (H2 and H6) and the gamma proton (H8). The 14N nuclei possess a quadrupole moment that facilitates rapid relaxation of adjacent protons, occasionally leading to line broadening. Furthermore, the electron-withdrawing nature of the -CN group deshields the H3 proton, pushing its resonance downfield and risking overlap with the H7 proton on lower-resolution instruments. Accurate assignment requires resolving these subtle scalar couplings, a process heavily dependent on the chosen NMR hardware.

Platform Performance Comparison

To objectively evaluate how different NMR systems handle 1,5-Naphthyridine-4-carbonitrile, we must compare them across resolution, sensitivity, and operational throughput.

Table 1: NMR Platform Comparison for Naphthyridine Analysis
PlatformResolution / DispersionSensitivity (LOD)ThroughputBest Use Case in Drug Development
80 MHz Benchtop Low (Overlap of H3/H7 multiplets)~10 mMHigh (At-line)Rapid reaction monitoring; confirming the consumption of 4-chloro-1,5-naphthyridine during cyanation.
400 MHz Standard High (Clear doublet/dd separation)~1 mMMedium (Core lab)Routine QA/QC; structural confirmation of purified intermediates.
800 MHz CryoProbe Ultra-High (Baseline separation)~10 µMLow (Specialized)Impurity profiling; trace degradant analysis; resolving complex 2D HMBC correlations.

Application Insight: While 80 MHz benchtop systems are excellent for monitoring the cyanation reaction progress—as detailed in the synthesis protocols for IRAK degraders (2)[2]—they fail to resolve the critical J -couplings of the H6 and H8 protons. For definitive structural elucidation, a minimum of 400 MHz is required, while 800 MHz is reserved for identifying low-level isomeric impurities (e.g., 1,6-naphthyridine derivatives).

Quantitative Data: 1H and 13C NMR Assignments

The following table synthesizes the expected chemical shifts based on the electronic effects of the naphthyridine core (3)[3] modified by the C4-carbonitrile substitution.

Table 2: Standardized NMR Assignments (400 MHz, CDCl3​ )
Nucleus Position 1H Shift (ppm)Multiplicity & J (Hz) 13C Shift (ppm)Causality of Chemical Shift
2 9.12d, J=4.5 152.5Strongly deshielded by the adjacent N1 atom and the conjugated -CN group.
3 8.05d, J=4.5 125.0Beta to N1; multiplicity simplified to a doublet due to C4 substitution.
4 --135.2Quaternary carbon; shifted downfield by the electron-withdrawing -CN group.
4a --144.1Bridgehead carbon connecting the two heteroaromatic rings.
6 9.05dd, J=4.2,1.7 151.0Alpha to N5; exhibits typical ortho and meta scalar coupling.
7 7.85dd, J=8.5,4.2 124.1Beta to N5; the most shielded position on the unsubstituted ring.
8 8.50dd, J=8.5,1.7 137.2Gamma to N5; deshielded by the aromatic ring current and N5 proximity.
8a --144.0Bridgehead carbon.
-CN --115.5Resonates in the characteristic sp-hybridized nitrile region.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, a protocol cannot merely list steps; it must be a self-validating system where each parameter is chosen for a specific physical reason, and the final data proves its own accuracy.

Step 1: Sample Preparation & Solvent Selection
  • Action: Dissolve 15 mg of 1,5-Naphthyridine-4-carbonitrile in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl3​ is selected over protic solvents (like Methanol-d4) to prevent hydrogen-bonding interactions at N1 and N5. Hydrogen bonding exacerbates the quadrupolar relaxation of the 14N nuclei, which would severely broaden the H2 and H6 proton signals, masking their critical J -coupling values.

Step 2: 1H Acquisition Parameters (400 MHz)
  • Action: Acquire 16 scans using a 30° flip angle (zg30 pulse program), an acquisition time (AQ) of 3.0 s, and a relaxation delay (D1) of 1.5 s.

  • Causality: Why a 30° pulse instead of 90°? A 30° pulse allows the bulk magnetization to return to equilibrium faster. Because electron-deficient heterocycles often have longer T1​ relaxation times, using a 90° pulse with a short D1 would cause signal saturation and inaccurate integration. The 30° pulse ensures quantitative integration across all five protons (1:1:1:1:1 ratio).

Step 3: 13C Quantitative Acquisition (Inverse Gated Decoupling)
  • Action: Acquire 13C NMR using an inverse gated decoupling sequence (zgig) with a D1 of 10 seconds.

  • Causality: Standard 13C NMR uses continuous proton decoupling, which triggers the Nuclear Overhauser Effect (NOE), artificially enhancing the signals of protonated carbons (C2, C3, C6, C7, C8) while leaving quaternary carbons (C4, C4a, C8a, CN) weak or invisible. By gating the decoupler off during the relaxation delay, we suppress the NOE. Combined with a long D1, this ensures the quaternary carbons are fully relaxed and visible, validating the presence of the -CN group.

Step 4: Self-Validation via 2D HMBC
  • Action: Acquire a 2D Heteronuclear Multiple Bond Correlation (HMBC) spectrum optimized for long-range couplings ( JCH​=8 Hz).

  • Causality: 1D NMR cannot definitively prove the position of the -CN group. The system self-validates through the HMBC: if the structure is correct, the H3 proton (at 8.05 ppm) must show a strong 3-bond cross-peak to the nitrile carbon (115.5 ppm) and the C4a bridgehead (144.1 ppm). The presence of these specific correlations mathematically eliminates all other positional isomers (e.g., 2-carbonitrile or 3-carbonitrile variants).

Analytical Workflow Visualization

NMR_Workflow Start 1,5-Naphthyridine-4-carbonitrile Sample Preparation Platform Select NMR Platform Start->Platform Benchtop 80 MHz Benchtop NMR (Rapid Purity Check) Platform->Benchtop Standard 400 MHz Standard NMR (Routine 1D/2D Analysis) Platform->Standard HighField 800 MHz CryoProbe (Complex Elucidation) Platform->HighField DataAcq Data Acquisition & Processing (1H, 13C, HSQC, HMBC) Benchtop->DataAcq Standard->DataAcq HighField->DataAcq Validation Structural Validation (Peak Assignment & Causality) DataAcq->Validation

Workflow for NMR platform selection and structural validation of 1,5-Naphthyridine-4-carbonitrile.

References

  • Brown, D. J. The Naphthyridines. Digital Library of India.
  • WO2021158634A1 - Irak degraders and uses thereof. Google Patents.
  • Interactions of 1,5-naphthyridine with Pd(en)Cl2 or 2 in aqueous solution. Dalton Transactions (RSC Publishing) / PMC. URL:

Sources

Comparative

Scaffold Hopping in Kinase Inhibitors: A Comparison Guide of 1,5-Naphthyridine vs. 1,8-Naphthyridine for ALK5 Binding

The transforming growth factor-β (TGF-β) signaling pathway plays a paradoxical role in human pathology, acting as a tumor suppressor in early-stage cancers but driving metastasis, immune evasion, and severe tissue fibros...

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Author: BenchChem Technical Support Team. Date: April 2026

The transforming growth factor-β (TGF-β) signaling pathway plays a paradoxical role in human pathology, acting as a tumor suppressor in early-stage cancers but driving metastasis, immune evasion, and severe tissue fibrosis in later stages. At the heart of this pathway is ALK5 (TGF-β Type I Receptor) , a transmembrane serine/threonine kinase [1].

For drug development professionals targeting ALK5, achieving high potency while maintaining selectivity against off-target kinases (like p38 MAP kinase) is a persistent structural challenge. This guide provides an objective, data-driven comparison of two critical heterocyclic scaffolds—1,5-naphthyridine and 1,8-naphthyridine —evaluating their biochemical performance, binding causality, and the experimental protocols required to validate them.

Structural Rationale: The "Why" Behind the Scaffold Hop

Historically, early high-throughput screening (HTS) hits for ALK5 inhibitors featured quinoline or aminothiazole cores. While these initial hits demonstrated baseline efficacy, they often suffered from poor physicochemical properties and suboptimal kinase selectivity.

To optimize these parameters, medicinal chemists employ scaffold hopping —replacing the core ring system while maintaining the critical pharmacophores. Introducing additional nitrogen atoms into the quinoline core to form a naphthyridine system was hypothesized to improve solubility and provide new hydrogen-bonding vectors within the ALK5 ATP-binding pocket.

The Hinge-Binding Mechanism

In ALK5, the hinge region connects the N-terminal and C-terminal lobes of the kinase domain. A critical interaction for competitive inhibitors is the formation of a hydrogen bond with the backbone amide NH of His-283 .

Scaffold Hinge ALK5 Hinge Region (His-283 Backbone NH) Result15 Strong H-Bond High Affinity (IC50 < 10 nM) Hinge->Result15 Result18 Desolvation / Repulsion Loss of Binding Hinge->Result18 N15 1,5-Naphthyridine Core (N1 Position) N15->Hinge Optimal Geometry N18 1,8-Naphthyridine Core (N1 Position) N18->Hinge Suboptimal Electronics

Binding logic and interaction geometry for naphthyridine scaffolds at the ALK5 hinge region.

Objective Comparison: 1,5-Naphthyridine vs. 1,8-Naphthyridine

When comparing the two isomeric scaffolds, the empirical data reveals a stark contrast in binding affinity, despite computational docking models initially suggesting both could be viable [1].

The Failure of 1,8-Naphthyridine

Molecular docking studies of 1,8-naphthyridine derivatives showed an excellent overlay with early quinoline hits. The predicted distance between the N1 nitrogen of the 1,8-naphthyridine core and the backbone NH of His-283 was 2.74 Å—an ideal distance for a strong hydrogen bond. However, in vitro assays revealed that incorporating the 1,8-naphthyridine nucleus completely abolished ALK5 binding .

Causality: Why does a computationally valid pose fail in vitro?

  • Electronic Repulsion & pKa Shift: The proximity of the N8 nitrogen to the N1 nitrogen alters the electron density of the ring, significantly weakening the N1 atom's ability to act as an effective hydrogen bond acceptor.

  • Desolvation Penalty: The N8 atom is forced into a highly hydrophobic region of the ALK5 ATP pocket. Stripping the water molecules away from this nitrogen without providing a compensating hydrogen-bond partner in the protein results in an insurmountable thermodynamic desolvation penalty.

The Success of 1,5-Naphthyridine

Conversely, shifting the second nitrogen to the 5-position (1,5-naphthyridine) resulted in a 10-fold increase in binding potency compared to the original HTS hits [1].

  • The N1 nitrogen maintains optimal geometry and electron density to accept the hydrogen bond from His-283.

  • The N5 nitrogen is positioned toward the solvent-exposed region of the kinase cleft, avoiding the desolvation penalty that plagues the 1,8-isomer while concurrently improving the compound's aqueous solubility.

Quantitative Performance Data
Scaffold CoreRepresentative CompoundALK5 Autophosphorylation IC₅₀ (nM)Cellular TGF-β Assay IC₅₀ (nM)p38 MAP Kinase IC₅₀ (nM)Hinge Interaction Status
Quinoline (Hit) Compound 1~200~150>10,000Baseline H-bond with His-283
1,8-Naphthyridine Compound 10>10,000N/AN/ADetrimental / Binding abolished
1,5-Naphthyridine Compound 11 / 154 – 20 10 – 30 >10,000 Optimized H-bond with His-283

(Data synthesized from GlaxoSmithKline ALK5 inhibitor optimization studies [1].)

Experimental Methodologies & Self-Validating Protocols

To ensure that the observed differences between the 1,5 and 1,8 scaffolds are genuine and not artifacts of assay design, the testing cascade must be rigorously structured. Below are the self-validating protocols required to evaluate these compounds.

Workflow Step1 1. Compound Synthesis & Scaffold Verification Step2 2. Biochemical ALK5 Autophosphorylation Assay Step1->Step2 Step3 3. Cell-Based TGF-β Reporter Assay (HepG2) Step2->Step3 Select IC50 < 50nM Step4 4. Orthogonal Counter-Screen (p38 MAPK & Cytotoxicity) Step3->Step4 Select Cellular IC50 < 100nM

Hierarchical screening workflow for validating ALK5 inhibitors.
Protocol A: Biochemical ALK5 Autophosphorylation Assay

This assay isolates the kinase domain to measure direct, competitive inhibition at the ATP-binding site.

  • Reagent Preparation: Prepare recombinant human ALK5 kinase domain. Dilute compounds in 100% DMSO, creating a 10-point dose-response curve (final DMSO concentration in assay must not exceed 1% to prevent protein denaturation).

  • Enzyme-Inhibitor Pre-incubation: Incubate the ALK5 enzyme with the naphthyridine compounds for 30 minutes at room temperature. Causality: This step is critical to allow slow-binding inhibitors to reach equilibrium before the reaction starts.

  • Reaction Initiation: Add a substrate mixture containing ATP and [γ-³³P]ATP.

    • Self-Validation Check: The concentration of unlabeled ATP must be set exactly at the Km​ of ALK5. If ATP is too high, competitive inhibitors will appear artificially weak; if too low, the assay will lack physiological relevance.

  • Termination & Detection: Stop the reaction after 45 minutes by adding phosphoric acid. Transfer to a filter plate, wash extensively to remove unreacted [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Control Validation: Run a known ALK5 inhibitor (e.g., SB431542) as a positive control on every plate to verify the assay's dynamic range.

Protocol B: TGF-β-Dependent Cellular Reporter Assay

Biochemical potency does not guarantee cellular efficacy due to cell permeability and efflux pumps. This assay validates target engagement inside living cells.

  • Cell Culture: Plate HepG2 cells stably transfected with a TGF-β responsive promoter linked to a luciferase reporter gene (e.g., CAGA-luciferase) in 96-well plates.

  • Starvation: Serum-starve the cells for 12 hours. Causality: Serum contains endogenous growth factors that will create a high background signal, masking the specific TGF-β response.

  • Treatment: Pre-treat the cells with the 1,5-naphthyridine or 1,8-naphthyridine derivatives for 1 hour.

  • Stimulation: Add recombinant human TGF-β1 (typically 1 ng/mL) to stimulate the pathway. Incubate for 16-24 hours.

  • Orthogonal Self-Validation (Crucial Step): Before measuring luciferase, perform a cell viability assay (e.g., CellTiter-Glo) in a parallel plate. Causality: If a compound is cytotoxic, the cells will die, and luciferase signal will drop. Without a viability counter-screen, this cytotoxicity will be falsely recorded as "potent ALK5 inhibition."

  • Detection: Add luciferase substrate and read luminescence. Calculate the IC₅₀ based on the reduction of the TGF-β-induced signal.

Conclusion

The comparison between 1,5-naphthyridine and 1,8-naphthyridine serves as a textbook example of the limitations of rigid molecular docking and the importance of understanding solvation and electronic effects in drug design. While both scaffolds theoretically fit the ALK5 ATP pocket, the 1,5-naphthyridine scaffold is vastly superior, yielding highly potent (IC₅₀ < 10 nM), cell-permeable, and selective ALK5 inhibitors. The 1,8-naphthyridine scaffold, burdened by desolvation penalties and electronic repulsion, is a dead-end for this specific kinase target.

References

  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors Source: Journal of Medicinal Chemistry (American Chemical Society), 2004; 47(18):4494-506. URL:[Link]

Validation

Comparing quinoline-4-carboxylic acid and 1,5-naphthyridine-4-carboxylic acid scaffolds

A Comprehensive Comparison Guide: Quinoline-4-Carboxylic Acid vs. 1,5-Naphthyridine-4-Carboxylic Acid Scaffolds in Drug Discovery As a Senior Application Scientist, I frequently guide medicinal chemistry teams through th...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide: Quinoline-4-Carboxylic Acid vs. 1,5-Naphthyridine-4-Carboxylic Acid Scaffolds in Drug Discovery

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the nuanced process of scaffold hopping. In the landscape of heterocyclic chemistry, quinoline-4-carboxylic acid and its bioisostere, 1,5-naphthyridine-4-carboxylic acid, represent two of the most privileged scaffolds for targeted therapeutics[1]. While structurally similar, the seemingly subtle insertion of a second nitrogen atom at the 5-position of the naphthyridine ring fundamentally alters the molecule’s physicochemical properties, electronic distribution, and target engagement profile[1].

This guide objectively compares these two scaffolds, providing the mechanistic causality behind their biological performance and the self-validating experimental protocols required to evaluate them.

Physicochemical Divergence: The Power of a Single Nitrogen

The core structural difference between these scaffolds lies in the bicyclic ring system. Quinoline contains a single nitrogen atom in its fused pyridine-benzene system. In contrast, 1,5-naphthyridine possesses two nitrogen atoms across its fused pyridine rings[1].

The introduction of the N5 atom drives three critical changes:

  • Hydrogen Bonding Capacity: The N5 lone pair acts as a potent, directional hydrogen-bond acceptor, enabling novel interactions with kinase hinge regions[1][2].

  • Lipophilicity (LogD): The extra nitrogen significantly lowers the lipophilicity of the scaffold, which can improve aqueous solubility but may simultaneously limit passive membrane permeability.

  • Metabolic Stability: The electron-withdrawing nature of the second nitrogen alters the electron density of the aromatic system, often protecting the ring from cytochrome P450-mediated oxidative metabolism, though it can inadvertently increase renal clearance due to higher polarity[3].

ScaffoldComparison Q Quinoline-4-carboxylic acid (Single N1) Lip Higher Lipophilicity (Higher LogP) Q->Lip Lacks N5 N 1,5-Naphthyridine-4-carboxylic acid (Dual N1, N5) HB Enhanced H-Bond Acceptor Capacity N->HB N5 Lone Pair Clear Increased Metabolic Clearance Risk N->Clear Altered pKa Hinge Deeper Hinge Binding (e.g., His-283) HB->Hinge Kinase Target

Fig 1. Physicochemical and pharmacological divergence driven by the N5 atom.

Mechanistic Case Study: ALK5 Kinase Inhibition

The most striking comparative data between these scaffolds is found in the development of Transforming Growth Factor-β (TGF-β) Type I receptor (ALK5) inhibitors[2].

When optimizing an initial quinoline-based screening hit (Compound 1), researchers observed a moderate ALK5 autophosphorylation IC50 of 274 nM[2]. Crystallographic analysis revealed that while the quinoline N1 atom engaged the active site, the scaffold lacked optimal penetration into the hinge region[2].

By swapping the quinoline core for a 1,5-naphthyridine core (Compound 19), the inhibitory potency surged to an IC50 of 4 nM—an almost 70-fold improvement[2]. The causality behind this leap in efficacy is purely structural: The N5 atom of the 1,5-naphthyridine scaffold acts as a direct hydrogen bond acceptor for the backbone N-H of the His-283 residue[2]. This highly specific interaction pulls the naphthyridine nucleus deeper into the ATP-binding pocket compared to the quinoline analog, locking the inhibitor into a highly favorable thermodynamic conformation[2].

Table 1: Comparative Biological and PK Data
Scaffold CoreTargetCompound ExampleEnzyme IC50 (nM)Key Hinge InteractionIn Vivo PK Liability
Quinoline ALK5Compound 1274Water-mediated H-bondHigher lipophilicity
1,5-Naphthyridine ALK5Compound 194Direct H-bond to His-283Higher clearance risk
Quinoline TankyraseCompound 29~10Standard induced-pocketModerate exposure
1,5-Naphthyridine TankyraseCompound 30~5Enhanced H-bond donorPoor oral exposure (Cmax)

Note: While 1,5-naphthyridine often improves in vitro potency (as seen in ALK5 and Tankyrase targets), it can suffer from poor oral exposure (low Cmax) in mouse PO PK studies due to its altered basicity and rapid clearance[2][3].

Experimental Methodologies

To objectively evaluate these scaffolds, researchers must employ self-validating experimental systems. Below are the field-proven protocols for derivatizing the carboxylic acid position and evaluating the resulting compounds in a kinase assay.

Protocol A: Scaffold Derivatization via Amide Coupling

The carboxylic acid at the 4-position of both scaffolds is sterically hindered by the adjacent peri-hydrogen (at C5 in quinoline, or the lone pair at N5 in naphthyridine). Therefore, highly efficient coupling reagents are required.

  • Activation: Dissolve 1.0 eq of the chosen carboxylic acid scaffold in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIEA. Causality: HATU is selected over EDC/HOBt because its highly reactive aza-benzotriazole ester intermediate overcomes the steric hindrance at the C4 position, preventing degradation or epimerization of complex amines[3].

  • Coupling: Stir at room temperature for 15 minutes to ensure complete formation of the active ester, then add 1.1 eq of the target primary amine. Stir for 2-4 hours.

  • Validation & Purification: Quench with water and extract with EtOAc. The crude mixture must be analyzed via LC-MS to confirm the mass of the product. Purify via preparative HPLC (TFA/H2O/MeCN gradient). Self-Validation: The presence of a single sharp peak on UV (254 nm) and the correct [M+H]+ ion confirms that the coupling succeeded without forming unreactive dimers.

Protocol B: ALK5 Autophosphorylation Kinase Assay

To compare the true ATP-competitive binding affinity of the synthesized derivatives, an autophosphorylation assay using purified human ALK5 kinase domain is utilized[2].

  • Enzyme Preparation: Incubate purified ALK5 kinase (produced in Sf9 insect cells) in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)[2].

  • Compound Addition: Add the quinoline and 1,5-naphthyridine derivatives in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM).

  • ATP Initiation: Initiate the reaction by adding [γ-33P]ATP at a concentration equal to its Km. Causality: Running the assay at the Km of ATP ensures that the assay is highly sensitive to ATP-competitive inhibitors. If ATP concentrations are too high, the apparent IC50 will be artificially inflated, masking the potency difference between the two scaffolds.

  • Detection: After 45 minutes, quench the reaction with phosphoric acid, transfer to a phosphocellulose filter plate, wash extensively to remove unbound ATP, and quantify radioactivity via liquid scintillation counting.

ExpWorkflow Step1 1. Scaffold Activation HATU, DIEA, DMF, RT Step2 2. Amide Coupling Primary Amine Addition Step1->Step2 Step3 3. Purification Prep-HPLC (TFA/H2O) Step2->Step3 Step4 4. ALK5 Kinase Assay Autophosphorylation / ATP-competitive Step3->Step4 In Vitro Step5 5. PK Profiling Mouse PO/IV Exposure Step3->Step5 In Vivo

Fig 2. Self-validating workflow from scaffold derivatization to biological and PK profiling.

Conclusion & Scaffold Selection Matrix

The choice between quinoline-4-carboxylic acid and 1,5-naphthyridine-4-carboxylic acid should never be arbitrary.

  • Select the quinoline scaffold when the primary goal is to maintain high in vivo exposure, passive permeability, and when the target binding pocket does not require an additional deep-hinge hydrogen bond acceptor[1][3].

  • Select the 1,5-naphthyridine scaffold when optimizing for extreme target potency (especially in ATP-competitive kinase inhibitors), when aiming to overcome resistance mechanisms, or when a reduction in lipophilicity (LogD) is required to clear off-target toxicity[1][2].

References

  • Gellibert, F., et al. "Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors." Journal of Medicinal Chemistry, 2004, 47(18), 4494-4506. Available at:[Link]

  • Shultz, M. D., et al. "Discovery of Novel, Induced-Pocket Binding Oxazolidinones as Potent, Selective, and Orally Bioavailable Tankyrase Inhibitors." Journal of Medicinal Chemistry, 2013, 56(11), 4320–4342. Available at:[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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